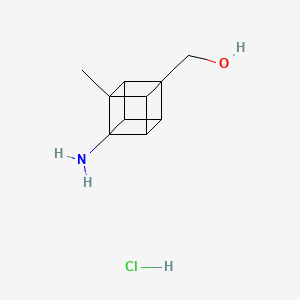
benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone
Overview
Description
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone is a synthetic peptide-based compound known for its role as a caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in research focused on understanding and manipulating apoptotic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone involves the stepwise assembly of the peptide chain followed by the introduction of the fluoromethyl ketone group. The process typically starts with the protection of amino acids using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled sequentially using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone primarily undergoes reactions typical of peptide-based compounds. These include hydrolysis, oxidation, and substitution reactions. The fluoromethyl ketone group can participate in nucleophilic substitution reactions, making it reactive towards various nucleophiles .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include protecting groups like benzyloxycarbonyl, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA). Reaction conditions often involve controlled temperatures and pH to ensure the stability of the peptide chain and the fluoromethyl ketone group .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, hydrolysis can yield individual amino acids, while nucleophilic substitution can result in modified peptides with altered functional groups .
Scientific Research Applications
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a caspase inhibitor, which makes it valuable in studies related to apoptosis. Researchers use this compound to investigate the mechanisms of cell death and to develop potential therapeutic strategies for diseases characterized by excessive or insufficient apoptosis, such as cancer and neurodegenerative disorders .
In addition to its role in apoptosis research, this compound is also used in studies exploring the regulation of inflammation and immune responses. By inhibiting caspases, researchers can modulate inflammatory pathways and gain insights into the treatment of inflammatory diseases .
Mechanism of Action
The mechanism of action of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone involves the inhibition of caspase enzymes. Caspases are cysteine proteases that play a crucial role in the execution phase of apoptosis. This compound binds to the active site of caspases, preventing them from cleaving their substrate proteins. This inhibition blocks the apoptotic signaling cascade, thereby preventing cell death .
The molecular targets of this compound include caspase-3, caspase-8, and caspase-9, which are key players in both the intrinsic and extrinsic pathways of apoptosis. By inhibiting these caspases, this compound can effectively modulate apoptotic processes and influence cell survival .
Comparison with Similar Compounds
Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone is similar to other caspase inhibitors, such as benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (z-VAD-fmk) and benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone (z-LEHD-fmk). These compounds share a common mechanism of action but differ in their peptide sequences and specificities for different caspases .
Similar Compounds
Benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (z-VAD-fmk): A broad-spectrum caspase inhibitor used in apoptosis research.
Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone (z-LEHD-fmk): A selective inhibitor of caspase-9.
Benzyloxycarbonyl-Asp-Glu-Val-Asp-fluoromethyl ketone (z-DEVD-fmk): A selective inhibitor of caspase-3.
Each of these compounds has unique properties that make them suitable for specific research applications. This compound is unique in its ability to inhibit multiple caspases, making it a versatile tool in apoptosis and inflammation research .
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDBLYOEUERAT-VUVYEONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


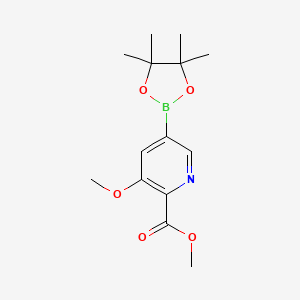
![5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyridine](/img/structure/B8206785.png)
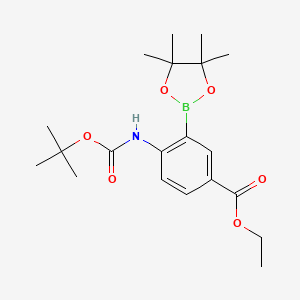

![1-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]piperidine](/img/structure/B8206802.png)

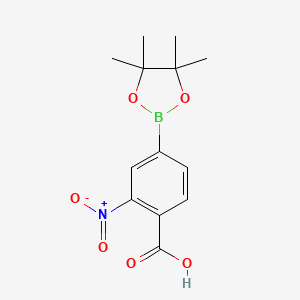
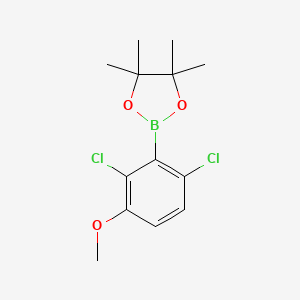



![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8206851.png)
